molecular formula C12H11BrN2O2 B3021358 Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1048930-76-2

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B3021358
CAS RN: 1048930-76-2
M. Wt: 295.13 g/mol
InChI Key: VCEOMTVGHVZJDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Scientific Research Applications

Optical Nonlinearity and Potential in Optical Limiting

  • A study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which included compounds similar to Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Their research indicated significant optical nonlinearity for these compounds, suggesting potential applications in optical limiting devices. This study highlighted the importance of specific substituents in enhancing the nonlinearity of these compounds (Chandrakantha et al., 2013).

Synthesis of Heterocycles

  • Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups, closely related to Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, as building blocks in radical cyclisation reactions to synthesize new heterocycles. This approach demonstrates the compound's utility in the synthesis of complex organic structures, particularly in the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Single Crystal X-ray Diffraction and DFT Studies

  • A study by Viveka et al. (2016) investigated a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, focusing on its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis. This research contributes to understanding the crystal structure and electronic properties of such compounds, which is crucial for their application in material science (Viveka et al., 2016).

Intermediate in Insecticide Synthesis

  • Research by Lan Zhi-li (2007) on a closely related compound, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, reveals its significance as an intermediate in synthesizing the insecticide chlorantraniliprole. This application underscores the compound's utility in agricultural chemistry (Lan Zhi-li, 2007).

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOMTVGHVZJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347832
Record name Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

CAS RN

948292-48-6
Record name Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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